molecular formula C20H26N2O B14455130 Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- CAS No. 74038-00-9

Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)-

Cat. No.: B14455130
CAS No.: 74038-00-9
M. Wt: 310.4 g/mol
InChI Key: FIVULIJQBBGFFF-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)-: is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This specific compound features a phenoxypropyl group and an o-tolyl group attached to the piperazine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- typically involves the reaction of piperazine with 3-phenoxypropyl chloride and o-tolyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxypropyl or o-tolyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions could target the aromatic rings or any potential double bonds within the structure.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenoxypropionic acid or o-toluic acid, while reduction could produce phenoxypropyl alcohol or o-tolyl alcohol.

Scientific Research Applications

Chemistry: In chemistry, Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine: In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Piperazine derivatives are known for their activity as central nervous system agents, and this compound could be explored for similar effects, such as anxiolytic or antipsychotic properties.

Industry: In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action for Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- would depend on its specific biological activity. Generally, piperazine derivatives act on the central nervous system by interacting with neurotransmitter receptors or transporters. The phenoxypropyl and o-tolyl groups may influence the compound’s binding affinity and selectivity for these targets, modulating its pharmacological effects.

Comparison with Similar Compounds

    Piperazine: The parent compound, widely used in medicinal chemistry.

    1-(3-Phenoxypropyl)piperazine: Lacks the o-tolyl group, potentially altering its biological activity.

    4-(o-Tolyl)piperazine: Lacks the phenoxypropyl group, which may affect its chemical reactivity and pharmacological properties.

Uniqueness: Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- is unique due to the presence of both the phenoxypropyl and o-tolyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. These structural features could influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

74038-00-9

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

1-(2-methylphenyl)-4-(3-phenoxypropyl)piperazine

InChI

InChI=1S/C20H26N2O/c1-18-8-5-6-11-20(18)22-15-13-21(14-16-22)12-7-17-23-19-9-3-2-4-10-19/h2-6,8-11H,7,12-17H2,1H3

InChI Key

FIVULIJQBBGFFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC=C3

Origin of Product

United States

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